molecular formula C12H14 B1587734 2-Propyl-1H-indene CAS No. 92013-11-1

2-Propyl-1H-indene

Cat. No.: B1587734
CAS No.: 92013-11-1
M. Wt: 158.24 g/mol
InChI Key: DOUIKRLGKLTCJI-UHFFFAOYSA-N
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Description

2-Propyl-1H-indene is a useful research compound. Its molecular formula is C12H14 and its molecular weight is 158.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

92013-11-1

Molecular Formula

C12H14

Molecular Weight

158.24 g/mol

IUPAC Name

2-propyl-1H-indene

InChI

InChI=1S/C12H14/c1-2-5-10-8-11-6-3-4-7-12(11)9-10/h3-4,6-8H,2,5,9H2,1H3

InChI Key

DOUIKRLGKLTCJI-UHFFFAOYSA-N

SMILES

CCCC1=CC2=CC=CC=C2C1

Canonical SMILES

CCCC1=CC2=CC=CC=C2C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an oven-dried 250 mL round bottom flask containing a magnetic stir bar and equipped with a reflux condenser and vacuum adapter was added 2-bromoindene (15.0 g, 76.9 mmol) and Ni(dppp)Cl2 (0.42 g, 0.77 mmol) (dppp=1,3-bis(diphenyl-phosphino)propane). The flask was stoppered and evacuated. Deoxygenated anhydrous diethyl ether (150 mL) was added via cannula under argon at -78° C. The reaction was stirred under argon without exterior cooling as 42 mL of a 2.0 M propylmagnesium chloride in ether solution was added via syringe (84 mmol propylmagnesium chloride). The reaction was placed in a dry ice/acetone bath when a vigorous reflux was achieved. The dry ice/acetone bath was removed after 2 minutes, and the reaction was stirred at room temperature under argon for 90 minutes. The reaction was carefully poured into water and 10 weight percent aqueous HCl was added until the mixture was acidic. The mixture was extracted with ether (3×200 mL), and the combined organic layers were washed with water (1×250 mL), with aqueous sodium bicarbonate (1×250 mL), and with aqueous saturated sodium chloride solution (1×250 mL). Drying over anhydrous sodium sulfate followed by filtration and solvent removal yielded 12.14 g (99.7 percent) of the desired product.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
catalyst
Reaction Step One
Quantity
84 mmol
Type
reactant
Reaction Step Two
Yield
99.7%

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